2-(4-Methylphenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone;oxalic acid
Description
2-(4-Methylphenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone;oxalic acid is a complex organic compound that features both aromatic and heterocyclic components
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-15-4-6-17(7-5-15)22-14-18(21)20-12-8-16(9-13-20)19-10-2-3-11-19;3-1(4)2(5)6/h4-7,16H,2-3,8-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWKNDNDUAQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the reaction of 4-methylphenol with an appropriate alkylating agent to introduce the ethanone group. This intermediate can then be reacted with 4-pyrrolidin-1-ylpiperidine under suitable conditions to form the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone can undergo various types of chemical reactions including:
Oxidation: The aromatic ring and the ethanone group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural complexity.
Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone: Similar structure but lacks the pyrrolidine ring.
2-(4-Chlorophenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
2-(4-Methylphenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone is unique due to the presence of both the pyrrolidine and piperidine rings, which can confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
